3-(Ethylamino)cyclobutanol
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Overview
Description
3-(Ethylamino)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with an ethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)cyclobutanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, cyclobutanol can be synthesized via the reduction of cyclobutanone using metal hydrides . Another method involves the Demjanov rearrangement of cyclobutylamine with nitrous acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclobutanone.
Reduction: Cyclobutanone can be reduced back to cyclobutanol using metal hydrides.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Cyclobutanone
Reduction: Cyclobutanol
Substitution: Various substituted cyclobutanol derivatives
Scientific Research Applications
3-(Ethylamino)cyclobutanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethylamino)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo radical cyclization reactions, leading to the formation of complex structures . The presence of the ethylamino group allows for interactions with various biological targets, potentially influencing cellular processes.
Comparison with Similar Compounds
3-(Ethylamino)cyclobutanol can be compared with other cyclobutanol derivatives and similar compounds:
Cyclobutanol: Lacks the ethylamino group, making it less versatile in substitution reactions.
Cyclobutylamine: Contains an amino group instead of a hydroxyl group, leading to different reactivity.
Cyclobutanone: The oxidized form of cyclobutanol, used as an intermediate in various reactions.
The unique combination of the ethylamino and hydroxyl groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-(ethylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-7-5-3-6(8)4-5/h5-8H,2-4H2,1H3 |
InChI Key |
JKPSRIVNHPZNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC(C1)O |
Origin of Product |
United States |
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